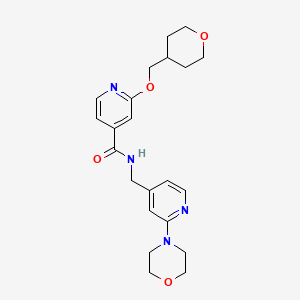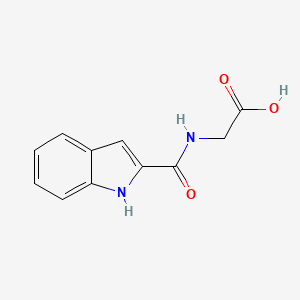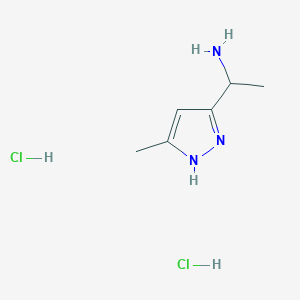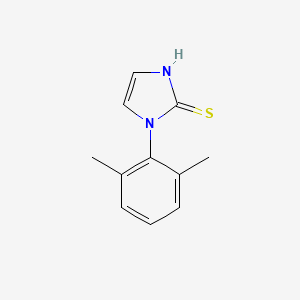![molecular formula C12H11FO2 B2545800 3-(3-Fluorofenil)biciclo[1.1.0]butano-1-carboxilato de metilo CAS No. 2374238-08-9](/img/structure/B2545800.png)
3-(3-Fluorofenil)biciclo[1.1.0]butano-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate: is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems.
Aplicaciones Científicas De Investigación
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: Due to its unique structural properties, the compound is explored as a potential bioisostere in drug design.
Material Science: The compound’s rigidity and stability make it a candidate for the development of new materials with specific mechanical properties.
Mecanismo De Acción
Target of Action
The exact target of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs are known to be valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[111]pentanes .
Mode of Action
The mode of action of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs generally undergo reactions driven by a strain-releasing force .
Biochemical Pathways
The specific biochemical pathways affected by “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as intermediates in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of “Methyl 3-(3-fluorophenyl)bicyclo[11Bcbs have been used as tools for protein bioconjugation, where they exhibit high chemoselectivity for the alkylation of cysteine residues under mild conditions .
Métodos De Preparación
The synthesis of Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.
Cycloaddition Reaction: A key step involves a cycloaddition reaction to form the bicyclo[1.1.0]butane core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-phenylbicyclo[1.1.0]butane-3-carboxylate: This compound has a similar bicyclo[1.1.0]butane core but with a phenyl group instead of a fluorophenyl group.
Bicyclo[1.1.0]butane-1-carboxylic acid derivatives: These compounds share the bicyclo[1.1.0]butane core but differ in the functional groups attached to the carboxylic acid.
The uniqueness of Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to other derivatives .
Propiedades
IUPAC Name |
methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-15-10(14)12-6-11(12,7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXKMLYGQVWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2545720.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![Octahydrocyclopenta[b][1,4]thiazine 1,1-dioxide hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545734.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)
